Xanthopterin
Overview
Description
Xanthopterin is a yellow, crystalline solid that occurs mainly in the wings of butterflies and in the urine of mammals . Small microorganisms convert it into folic acid . It is the end product of a non-conjugated pteridine compound and inhibits the growth of lymphocytes produced by concanavalin .
Synthesis Analysis
In water strider embryos, xanthopterin and erythropterin-based pigmentation has been shown to depend on many of the same biosynthetic steps that govern pterin-based eye color in fruit flies . This suggests a deep conservation of the molecular mechanisms producing these pigments in insects .Molecular Structure Analysis
The molecular formula of Xanthopterin is C6H5N5O2 . The IUPAC name is 2-amino-3,5-dihydropteridine-4,6-dione . The InChI is 1S/C6H5N5O2/c7-6-10-4-3 (5 (13)11-6)9-2 (12)1-8-4/h1H, (H,9,12) (H3,7,8,10,11,13) .Chemical Reactions Analysis
Xanthopterin and erythropterin-based pigmentation has been shown to depend on many of the same biosynthetic steps that govern pterin-based eye color in fruit flies . This suggests a deep conservation of the molecular mechanisms producing these pigments in insects .Physical And Chemical Properties Analysis
Xanthopterin has a molecular weight of 179.14 g/mol . It is a yellow, crystalline solid .Scientific Research Applications
Acceleration of Cellular Growth and Wound Healing
Xanthopterin has been investigated for its effects on cellular growth and wound healing. Research from the mid-20th century demonstrated that xanthopterin could accelerate the growth of cultures in vitro from cells derived from various organs, such as cartilage of rats, spleen, liver, thyroid, pancreas, and adrenal capsules. Interestingly, it was also found to impede the proliferation of neoplastic cells in vitro. This led to studies on its effects in vivo, particularly on the regeneration of cellular elements of the cornea after wounding, indicating potential therapeutic applications in wound healing and tissue regeneration (M. Vincentiis, 1959).
Inhibition of Cell Proliferation in Renal Disease
Further studies have explored the role of xanthopterin in the context of renal insufficiency. Xanthopterin, a metabolic end product of nonconjugated pteridine compounds, has been shown to inhibit the proliferation and growth of lymphocytes stimulated by conconavalin A. Its presence is significantly increased in patients with chronic renal failure, suggesting a role in the pathogenesis of uremia and potential as a biomarker for renal disease (D. Qujeq, Homayoun Ahmadi, 2001); (A. Bakir et al., 1992).
Modulation of Xanthine Oxidase Activity
Xanthopterin has been studied for its interaction with xanthine oxidase (XO), an enzyme involved in the metabolic pathway leading to the production of uric acid. Inhibiting XO activity is a therapeutic approach for treating conditions such as gout. Research has developed methodologies for screening XO inhibitors, showcasing the potential for xanthopterin and related compounds in managing hyperuricemia and gout through their modulatory effects on XO activity (De-qiang Li, Shaoping Li, J. Zhao, 2014).
Renal Dysfunction and Crystal Nephropathy
Xanthopterin has been implicated in renal dysfunction and crystal nephropathy, serving as a reversible model for studying the impact of crystal deposition on renal function. Its administration in rats led to polyuria and a form of nonoliguric acute renal failure (ARF), with renal function declining and then returning to normal after several days. This effect is modulated by dietary salt intake and urine flow rate, providing insights into the mechanisms of crystal nephropathy and potential therapeutic interventions (S. Garber et al., 1995).
Safety And Hazards
Future Directions
Pterins have intermediate characteristics (endogenously produced, typically bright) between two well-studied pigment types, melanins (endogenously produced, typically cryptic) and carotenoids (dietary uptake, typically bright), providing unique opportunities to address general questions about the biology of coloration . Crucial gaps persist in our knowledge on the molecular basis underlying the production and deposition of pterins . Therefore, there is a need for functional studies on systems amenable for laboratory manipulation, but also on systems that exhibit natural variation in pterin pigmentation .
properties
IUPAC Name |
2-amino-3,5-dihydropteridine-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H,(H,9,12)(H3,7,8,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURKRJGMSKJIQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)NC(=N2)N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152282 | |
Record name | Xanthopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthopterin | |
CAS RN |
119-44-8 | |
Record name | Xanthopterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanthopterin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XANTHOPTERIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91557 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | XANTHOPTERIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xanthopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminopteridine-4(3H),6(5H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | XANTHOPTERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V66551EU1R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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